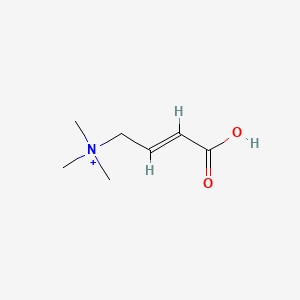
4-(Trimethylammonio)but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(trimethylammonio)but-2-enoic acid is a quaternary ammonium ion. It is a conjugate acid of a 4-(trimethylammonio)but-2-enoate.
Applications De Recherche Scientifique
Synthesis and Enzyme Inhibition
- 4-(Trimethylammonio)but-2-enoic acid derivatives are synthesized for inhibiting human carbonic anhydrase I and II isoenzymes. These derivatives show significant results in inhibiting these isoenzymes, suggesting potential applications in physiological processes (Oktay et al., 2016).
Biological Activity and Novel Compounds Synthesis
- This compound is involved in reactions leading to the synthesis of novel indolylpyridazinone derivatives with antibacterial activity (Abubshait, 2007).
- It also plays a role in the synthesis of L-2-Amino-4-methoxy-cis-but-3-enoic acid, a potent inhibitor of enzymatic synthesis of S-adenosylmethionine (Sufrin et al., 1982).
Spectroscopic Characterization and Crystal Structure
- This compound derivatives have been characterized spectroscopically and through crystal structure analysis, providing insights into their molecular structure (Sirajuddin et al., 2015).
Hemostatic Activity and Pharmacological Effects
- Derivatives of this compound have been studied for their impact on the blood coagulation system, revealing compounds with high hemostatic activity and low acute toxicity (Pulina et al., 2017).
Propriétés
Formule moléculaire |
C7H14NO2+ |
|---|---|
Poids moléculaire |
144.19 g/mol |
Nom IUPAC |
[(E)-3-carboxyprop-2-enyl]-trimethylazanium |
InChI |
InChI=1S/C7H13NO2/c1-8(2,3)6-4-5-7(9)10/h4-5H,6H2,1-3H3/p+1/b5-4+ |
Clé InChI |
GUYHPGUANSLONG-SNAWJCMRSA-O |
SMILES isomérique |
C[N+](C)(C)C/C=C/C(=O)O |
SMILES |
C[N+](C)(C)CC=CC(=O)O |
SMILES canonique |
C[N+](C)(C)CC=CC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


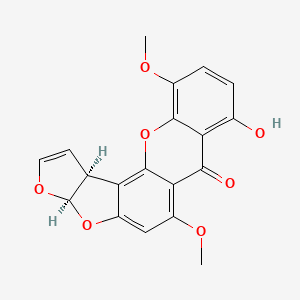
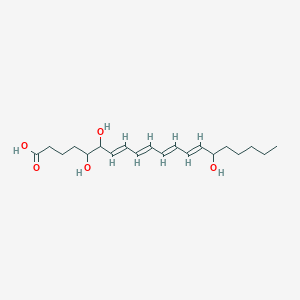

![Ethyl {2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}(phenylhydrazono)acetate](/img/structure/B1238477.png)
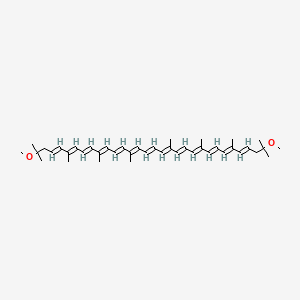
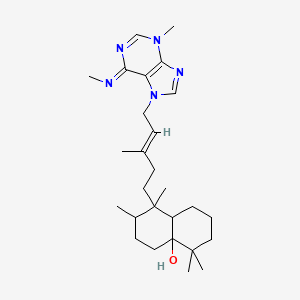



![5-{[2-(3-{3-[({[({[5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)methyl]-2-hydroxy-3-methylbutanamido}propanamido)ethyl]sulfanyl}-5-oxopent-3-enoic acid](/img/structure/B1238485.png)
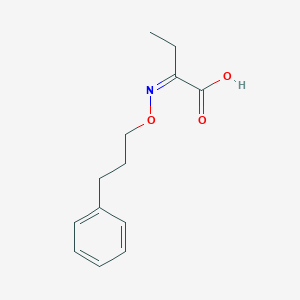

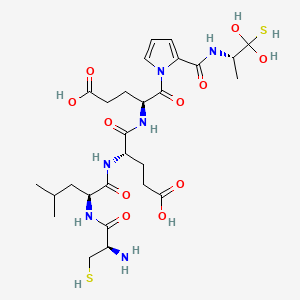
![4-chloro-N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide](/img/structure/B1238494.png)
